![molecular formula C19H18N4O4 B2762501 3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034261-52-2](/img/structure/B2762501.png)
3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Studies
Compounds structurally related to 3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their antimicrobial properties. The synthesized compounds displayed promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Vidule, 2011).
Amnesia-Reversal Activity
Research has shown that cyclic imides, which are structurally related to the compound , can reverse electroconvulsive shock (ECS) induced amnesia in animal models. This suggests potential applications in the treatment of memory disorders (Butler et al., 1987).
Hypotensive Agents
Certain derivatives of quinazoline dione, which share a similar core structure with the mentioned compound, have shown significant activity in relaxing blood vessels and reducing blood pressure, indicating their potential as hypotensive agents (Eguchi et al., 1991).
Synthesis of Nitrogen-Containing Heterocyclic Structures
The compound and its derivatives are useful in synthesizing various nitrogen-containing heterocyclic structures, such as quinazolines and benzodiazepines. These structures have wide-ranging importance in medicinal chemistry due to their potential bioactive properties (Bogdanov & Mironov, 2016).
Antihypertensive Activity
Piperidine derivatives with a quinazoline ring system, related to the compound , have been tested for antihypertensive activity. Some of these compounds produced strong hypotension in animal models, suggesting their use in managing high blood pressure (Takai et al., 1986).
Antitumor and Cytotoxic Activities
Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. These studies indicate the potential of such compounds in developing new anticancer agents (Poorirani et al., 2018).
Eigenschaften
IUPAC Name |
3-[1-(6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-16-6-5-12(11-20-16)17(25)22-9-7-13(8-10-22)23-18(26)14-3-1-2-4-15(14)21-19(23)27/h1-6,11,13H,7-10H2,(H,20,24)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCILJLHJJGKRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.